molecular formula C15H21NO3S B13220443 7-Benzyl-9-hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione

7-Benzyl-9-hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione

Cat. No.: B13220443
M. Wt: 295.4 g/mol
InChI Key: NNLPUKDCHXEJSD-UHFFFAOYSA-N
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Description

7-Benzyl-9-hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a benzyl group, a hydroxyl group, and a methyl group attached to a thia-azabicyclo nonane framework. The compound’s structure and functional groups make it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-9-hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione can be achieved through a series of organic reactions. One approach involves the radical cyclization of appropriate precursors. For instance, a SmI2-mediated radical cyclization protocol has been reported to be effective in constructing the desired bicyclic framework . This method involves the use of samarium diiodide (SmI2) as a reducing agent to facilitate the ring closure.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques can be applied. Industrial production would likely involve optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-9-hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the functional groups or the bicyclic structure.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction could lead to a more saturated bicyclic structure.

Scientific Research Applications

7-Benzyl-9-hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione has several applications in scientific research:

    Chemistry: The compound serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its unique structure allows for the exploration of biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: The compound’s reactivity and functional groups make it useful in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Benzyl-9-hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione involves its interaction with molecular targets and pathways. The compound’s functional groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane-3,3-dioxide
  • Indole-fused azabicyclo[3.3.1]nonane derivatives

Uniqueness

7-Benzyl-9-hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[331]nonane-3,3-dione is unique due to its specific combination of functional groups and bicyclic structure

Biological Activity

7-Benzyl-9-hydroxy-9-methyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione, also known as (1R,5S,9s)-7-benzyl-9-hydroxy-9-methyl-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide, is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H21NO3SC_{15}H_{21}NO_3S, with a molecular weight of approximately 295.4 g/mol. Its structure features a bicyclic framework that includes a thia (sulfur-containing) moiety and hydroxyl groups, which are critical for its biological interactions.

Key Properties:

PropertyValue
Molecular FormulaC15H21NO3S
Molecular Weight295.4 g/mol
Purity97%
CAS NumberNot assigned

Analgesic Activity

Research has indicated that derivatives of the azabicyclo[3.3.1]nonane structure exhibit varying degrees of analgesic activity. A study involving related compounds found that while some demonstrated marginal analgesic effects in animal models, such as the hot plate test, others were largely inactive . The specific activity of this compound remains to be extensively characterized.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve modulation of neurotransmitter systems or interference with pain signaling pathways. The presence of the hydroxyl group is believed to enhance its interaction with biological targets.

Case Studies and Research Findings

A review of available literature highlights several key findings regarding the biological activity of this compound:

  • Analgesic Testing : In a comparative study involving various azabicyclo derivatives, it was found that while some compounds showed promise in pain relief models, 7-benzyl derivatives had limited efficacy .
  • Structural Analysis : Conformational studies indicate that the bicyclic structure allows for specific spatial arrangements that may influence receptor binding and activity .
  • Potential for Drug Development : Given its unique chemical structure, there is potential for further development as a lead compound in drug discovery targeting pain management or antimicrobial therapies.

Properties

Molecular Formula

C15H21NO3S

Molecular Weight

295.4 g/mol

IUPAC Name

7-benzyl-9-methyl-3,3-dioxo-3λ6-thia-7-azabicyclo[3.3.1]nonan-9-ol

InChI

InChI=1S/C15H21NO3S/c1-15(17)13-8-16(7-12-5-3-2-4-6-12)9-14(15)11-20(18,19)10-13/h2-6,13-14,17H,7-11H2,1H3

InChI Key

NNLPUKDCHXEJSD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CN(CC1CS(=O)(=O)C2)CC3=CC=CC=C3)O

Origin of Product

United States

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